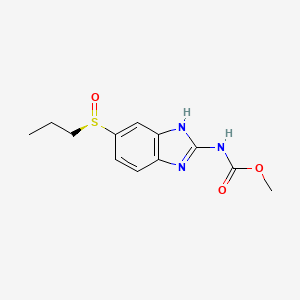

(R)-albendazole S-oxide

Description

Structure

3D Structure

Properties

CAS No. |

1610590-71-0 |

|---|---|

Molecular Formula |

C12H15N3O3S |

Molecular Weight |

281.33 g/mol |

IUPAC Name |

methyl N-[6-[(R)-propylsulfinyl]-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m1/s1 |

InChI Key |

VXTGHWHFYNYFFV-LJQANCHMSA-N |

SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Isomeric SMILES |

CCC[S@@](=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Origin of Product |

United States |

Stereochemical Characterization and Absolute Configuration of R Albendazole S Oxide

Spectroscopic Determination of Absolute Configuration

Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with left and right circularly polarized light, have been instrumental in determining the absolute stereochemistry of albendazole (B1665689) S-oxide enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. researchgate.netwikipedia.org This method, which measures the differential absorption of left and right circularly polarized infrared light, provides detailed structural information. wikipedia.org

The absolute configuration of the enantiomers of albendazole sulfoxide (B87167) was determined for the first time using VCD spectroscopy in conjunction with theoretical calculations. daneshyari.comnih.gov By comparing the experimental VCD spectrum of the separated enantiomers with the spectra predicted by Density Functional Theory (DFT) calculations, the absolute configuration was assigned. daneshyari.comresearchgate.net The (+)-enantiomer was definitively identified as having the (R)-configuration, and the (-)-enantiomer was assigned the (S)-configuration. nih.govresearchgate.netresearchgate.net This method relies on the excellent agreement between the experimental and theoretically calculated VCD spectra for a specific enantiomer. nih.gov

The process involves several steps:

Conformational Analysis : Identifying the stable conformers of the molecule in solution. researchgate.net

DFT Calculations : Computing the theoretical VCD spectra for these conformers. researchgate.net

Spectral Comparison : Matching the experimental VCD spectrum to the calculated spectrum to assign the absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of circularly polarized ultraviolet light, is another key chiroptical method used for stereochemical analysis. researchgate.netnih.gov The ECD spectra of the albendazole sulfoxide enantiomers were measured, showing near mirror-image curves, which is characteristic of an enantiomeric pair. nih.govnih.gov

The combination of ECD with DFT calculations provides a reliable method for assigning the absolute configuration of chiral compounds. frontiersin.org The experimental ECD spectra are compared with the theoretical spectra calculated for a specific configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. frontiersin.org For albendazole sulfoxide, the (+)-(R) and (-)-(S) assignments are consistent with the results from VCD spectroscopy. researchgate.netnih.gov

Optical Rotation Studies

Optical rotation is a fundamental property of chiral molecules that describes their ability to rotate the plane of polarized light. The specific rotation values for the enantiomers of albendazole sulfoxide have been determined experimentally. The (+)-enantiomer exhibits a positive optical rotation, while the (-)-enantiomer shows a negative rotation. researchgate.netnih.gov

While optical rotation alone is often insufficient for determining absolute configuration without a known reference compound, it is a critical parameter for characterizing enantiomers. frontiersin.org In the case of albendazole sulfoxide, the specific rotation was measured in methanol (B129727) at a concentration of 10 mg/mL. daneshyari.com The (+)-(R)-albendazole S-oxide and its (-)-(S) counterpart were identified based on the sign of their optical rotation. researchgate.netnih.govnih.gov

Computational Approaches for Stereochemical Assignment

Computational methods, particularly Density Functional Theory (DFT), are essential for interpreting spectroscopic data and assigning the absolute configuration of chiral molecules. researchgate.netfrontiersin.org These methods are used to predict the chiroptical properties (VCD, ECD, and optical rotation) of a molecule with a defined stereochemistry. researchgate.netfrontiersin.org

For albendazole S-oxide, DFT calculations were crucial in assigning the absolute configuration. daneshyari.com The process typically involves:

Performing a thorough conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry of each conformer using DFT methods (e.g., B3LYP functional with a basis set like 6-31G*). researchgate.net

Calculating the VCD, ECD, and optical rotation spectra for each conformer. researchgate.netfrontiersin.org

Generating a Boltzmann-weighted average spectrum based on the relative energies of the conformers. researchgate.net

Comparing the final calculated spectrum with the experimental spectrum to determine the absolute configuration. researchgate.net

This combined experimental and computational approach has been successfully applied to assign the (+)-(R) and (-)-(S) configurations to the enantiomers of albendazole sulfoxide. daneshyari.comresearchgate.net

Crystallographic Analysis of (R)-Albendazole S-Oxide and Derivatives

While extensive spectroscopic and computational studies have been performed, information on the single-crystal X-ray crystallographic analysis specifically for this compound is less prevalent in the readily available literature. X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration.

However, studies on the parent compound, albendazole, have shown that it can exist in different polymorphic forms (Form I and Form II), which have been characterized by techniques including X-ray powder diffraction, microscopy, and thermal analysis. unr.edu.ar The development of multicomponent crystal forms of albendazole, such as cocrystals and salts, has also been explored to improve its physicochemical properties. acs.org While these studies provide insight into the solid-state behavior of related compounds, specific crystallographic data for single-enantiomer this compound is needed for a complete solid-state characterization.

Table of Spectroscopic and Physical Properties

| Property | Enantiomer | Value | Solvent | Reference |

| Optical Rotation | (+)-Albendazole S-oxide | Positive (+) | Methanol | daneshyari.comresearchgate.netnih.gov |

| (-)-Albendazole S-oxide | Negative (-) | Methanol | daneshyari.comresearchgate.netnih.gov | |

| Absolute Configuration | (+)-enantiomer | R | - | nih.govresearchgate.netnih.gov |

| (-)-enantiomer | S | - | nih.govresearchgate.net |

Advanced Separation and Purification Techniques for R Albendazole S Oxide Enantiomers

Chiral Chromatographic Resolution

Chiral chromatography stands as a primary method for the separation of (R)- and (S)-albendazole S-oxide. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with polysaccharide-based chiral stationary phases has proven to be a versatile and effective method for resolving albendazole (B1665689) S-oxide enantiomers. nih.govup.pt These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209), provide the necessary stereospecific interactions to differentiate between the enantiomers.

The success of chiral HPLC separation hinges on the careful optimization of the mobile phase composition and its interaction with the chosen chiral stationary phase. Different elution modes, including normal-phase, reversed-phase, and polar organic modes, have been explored to achieve optimal separation. nih.govup.pt

For instance, studies have evaluated various polysaccharide-based CSPs, such as cellulose and amylose tris(3,5-dimethylphenylcarbamate), amylose tris[(S)-1-phenylethylcarbamate], and amylose tris(3,5-dimethoxyphenylcarbamate), under these different elution conditions. nih.govup.pt The best results were obtained using an amylose tris(3,5-dimethylphenylcarbamate) phase, which demonstrated high resolution in both normal and polar organic modes. nih.govup.pt Specifically, a mobile phase of pure methanol (B129727) in the polar organic mode offered the advantage of shorter retention times. nih.govup.pt Other research has shown that a ternary mixture of hexane-dioxane-ethanol can achieve near baseline resolution. capes.gov.brwiley.com However, for analyzing biological samples that may also contain the metabolite albendazole sulfone, a hexane-ethanol mobile phase is often preferred to avoid co-elution. capes.gov.brwiley.com The temperature can also influence the resolution, with studies examining its effect with a hexane-ethanol mobile phase. capes.gov.brwiley.com

The selection of the mobile phase can be guided by quantitative structure-retention relationship (QSRR) analysis, and its composition, particularly for ternary mixtures, can be optimized using multiple linear regression. nih.gov For reversed-phase HPLC, a C18 column is commonly used, with mobile phases often consisting of acetonitrile (B52724) and water or buffer solutions. dergipark.org.trekb.eg The pH of the mobile phase is a critical parameter that is carefully adjusted to ensure optimal separation. researchgate.net

Table 1: HPLC Conditions for (R)-Albendazole S-Oxide Separation This table is interactive. Users can sort and filter the data.

| Chiral Stationary Phase (CSP) | Mobile Phase | Elution Mode | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695)/2-Propanol | Normal Phase | 4.96 | nih.govresearchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | Polar Organic | 3.09 | nih.govresearchgate.net |

| (S)-N-(3,5-dinitrobenzoyl)tyrosine derivative | Hexane/Dioxane/Ethanol | Normal Phase | 1.25 | capes.gov.br |

| Chiralpak IA-3 | n-hexane/IPA/DEA | Normal Phase | 6.80 | nih.gov |

| Chiralpak IG | n-hexane/IPA/EA/DEA | Normal Phase | 6.28 | nih.gov |

The goal of semipreparative and preparative scale chromatography is to isolate larger quantities of the individual enantiomers for further studies. nih.gov Methods developed at the analytical scale are often scaled up for this purpose. For instance, a method using an amylose tris(3,5-dimethylphenylcarbamate) phase with methanol as the mobile phase has been successfully scaled up to semipreparative HPLC to obtain milligram quantities of both (+)-(R)- and (-)-(S)-albendazole S-oxide. nih.govup.pt

Preparative chromatography is a crucial tool in drug discovery and development, allowing for the isolation of enantiomers at all stages. researchgate.net While effective, large-scale batch chromatography can be resource-intensive, requiring significant amounts of CSPs and mobile phases, which can lead to high costs and challenges with solvent recycling. daneshyari.com

Optimization of Mobile Phase and Stationary Phase Interactions

Simulated Moving Bed (SMB) Chromatography

Simulated Moving Bed (SMB) chromatography is a highly efficient continuous separation technique that has been successfully applied to the preparative separation of albendazole S-oxide enantiomers. daneshyari.comnih.gov This technology improves upon traditional batch chromatography by simulating the counter-current movement of the stationary phase relative to the mobile phase, leading to better utilization of the chromatographic bed. daneshyari.comhongene.com

Table 2: Performance of SMB Chromatography for Albendazole S-Oxide Separation This table is interactive. Users can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| Process | VARICOL (SMB) | daneshyari.comnih.gov |

| Overall Recovery | 97% | daneshyari.comnih.gov |

| Enantiomeric Ratio (Raffinate) | 99.5% | daneshyari.comnih.gov |

| Enantiomeric Ratio (Extract) | 99.0% | daneshyari.comnih.gov |

| Production Rate | 2 g/day | daneshyari.comnih.gov |

Chiral Capillary Electrophoresis (CE) for Enantioseparation

Chiral Capillary Electrophoresis (CE) offers an alternative approach for the enantioseparation of albendazole S-oxide. This technique separates charged molecules in a capillary tube based on their differential migration in an electric field.

The separation of albendazole S-oxide enantiomers has been achieved using a Pirkle-type chiral selector, (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine, within a borate (B1201080) background electrolyte at a pH of 9.0-9.5. nih.govresearchgate.net The resolution of the enantiomers is influenced by several factors, including the capillary's internal diameter, its length, and the operational temperature. nih.gov Optimized separation is typically achieved at a pH of 9.25 and at the lowest possible temperature setting. nih.gov While effective for analytical purposes, the sensitivity of this method can be limited by the strong absorbance of the chiral selector. nih.govresearchgate.net Attempts to improve sensitivity, such as using a migrating plug-plug approach, have shown to provide chiral resolution but without a significant increase in sensitivity. nih.gov

Analytical Characterization and Purity Assessment of R Albendazole S Oxide

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in elucidating the molecular structure of (R)-albendazole S-oxide and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to characterize this compound.

¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in the molecule. The chemical shifts in the ¹H NMR spectrum of this compound are indicative of their chemical environment. For instance, the protons of the benzimidazole (B57391) ring system and the propyl group exhibit characteristic signals. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the presence of the benzimidazole core, the carbamate (B1207046) group, and the propylsulfinyl side chain. rsc.org

Table 1: Representative NMR Data for this compound

| ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| 12.05 (s, 2H, NH) | 154.3 |

| 7.76 (dd, J = 1.7, 0.6 Hz, 1H, arom) | 148.8 |

| 7.59 (dd, J = 8.3, 0.6 Hz, 1H, arom) | 141.8 |

| 7.34 (dd, J = 8.3, 1.8 Hz, 1H, arom) | 134.4 |

| 3.87 (s, 3H, OCH₃) | 127.7 |

| 2.88 (dt, J = 13.1, 7.1 Hz, 2H, CH₂) | 54.1 |

| 1.55 (dq, J = 14.3, 7.2 Hz, 2H, CH₂) | 37.0 |

| 0.96 (t, J = 7.3 Hz, 3H, CH₃) | 13.6 |

| Data sourced from a study on organometallic derivatives of albendazole (B1665689). rsc.org |

Mass Spectrometry Techniques (ESI-MS, LC-IT-MSn, UPLC-QToF-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules. In the positive ESI mode, this compound typically forms a protonated molecule [M+H]⁺, confirming its molecular weight of 281.3 g/mol . nih.govcaymanchem.com

Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MSn) combines the separation power of liquid chromatography with the ability of an ion trap mass spectrometer to perform multiple stages of fragmentation (MSn). This technique is valuable for detailed structural elucidation and for identifying metabolites.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) offers high resolution and mass accuracy, enabling the precise determination of the elemental composition of the molecule and its fragments. This is particularly useful for distinguishing between compounds with similar nominal masses. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion (m/z) | Reference |

| ESI-MS | Positive | [M+H]⁺ 282.1 | nih.gov |

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The IR spectrum of this compound shows characteristic absorption bands corresponding to the N-H, C=O, S=O, and C-N functional groups. nih.gov

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is a complementary technique to IR spectroscopy. youtube.com For this compound, Raman spectroscopy can also be used to identify the key functional groups and provide a unique spectral fingerprint. researchgate.net

Table 3: Key Vibrational Frequencies for Ricobendazole (RBZ)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-S | Stretch | 648 | nih.gov |

| S=O | Stretch | 1006 | nih.gov |

| C-C (benzimidazole) | Stretch | 1304 | nih.gov |

| C-N (benzimidazole) | Stretch | 1516 | nih.gov |

| C=C (benzimidazole) | Stretch | 1586 | nih.gov |

| C=N (benzimidazole) | Stretch | 1633 | nih.gov |

| C=O (amide) | Stretch | 1729 | nih.gov |

| C-H (aromatic) | Stretch | 3050-3171 | nih.gov |

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess, which is crucial for a chiral compound.

HPLC-UV/DAD/PDA for Purity and Identity

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV), Diode Array (DAD), or Photodiode Array (PDA) detection is a standard method for determining the purity of this compound. researchgate.net The compound has characteristic UV absorbance maxima at approximately 224 nm and 294 nm. caymanchem.com By separating the compound from its impurities on a chromatographic column and measuring the absorbance, the purity can be accurately quantified. selleckchem.comnih.gov The retention time and the UV spectrum serve to confirm the identity of the compound. researchgate.net

Table 4: Typical HPLC Conditions for Ricobendazole Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Isocratic mixture of buffer and organic solvent | researchgate.net |

| Detection | UV at 294 nm | researchgate.net |

| Linearity Range | 10-1000 ng/mL | researchgate.net |

| Limit of Detection | 2.4 ng/mL | researchgate.net |

| Limit of Quantitation | 7.1 ng/mL | researchgate.net |

The enantiomeric excess, a measure of the purity of one enantiomer over the other, can be determined using HPLC with a chiral stationary phase. researchgate.netthieme-connect.dewiley.com This is critical as the pharmacological activity can differ between enantiomers.

LC-MS/MS for Trace Analysis and Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the analysis of this compound at very low concentrations. It is particularly valuable for quantifying trace-level impurities and for measuring the concentration of the compound and its metabolites in biological matrices. nih.gov The method involves separating the analytes by LC, followed by detection using a tandem mass spectrometer, which provides two stages of mass analysis for enhanced selectivity and sensitivity. nih.gov

Table 5: LC-MS/MS Method Parameters for Ricobendazole Quantification

| Parameter | Condition | Reference |

| Extraction | Protein precipitation | |

| Chromatography | Chromolith RP-18e column | |

| Mobile Phase | 5 mM ammonium (B1175870) acetate (B1210297) (pH 6) and acetonitrile (B52724) (20:80, v/v) | |

| Flow Rate | 1 mL/min | |

| Run Time | 3.5 min | |

| Linear Range | 6.02-6020 ng/mL |

Enantiomeric Excess (ee) Quantification Methodologies

The determination of the enantiomeric purity of this compound, also known as ricobendazole, is critical for its characterization. Various analytical techniques have been developed to separate and quantify the enantiomers of albendazole sulfoxide (B87167), ensuring the enantiomeric excess (ee) of the (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prominently reported methodologies.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for the enantioseparation of albendazole sulfoxide. The success of this technique relies heavily on the selection of a suitable chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), have demonstrated excellent performance in resolving the enantiomers. nih.govup.pt

Studies have evaluated various polysaccharide-based CSPs, including cellulose and amylose tris(3,5-dimethylphenylcarbamate), amylose tris[(S)-1-phenylethylcarbamate], and amylose tris(3,5-dimethoxyphenylcarbamate), under normal-phase, reversed-phase, and polar organic elution modes. nih.govresearchgate.net The best results were often achieved with an amylose tris(3,5-dimethylphenylcarbamate) phase under normal-phase conditions, yielding a high resolution (Rs) value of 4.96. nih.govup.pt Another effective CSP is one synthesized by covalently binding (S)-N-(3,5-dinitrobenzoyl)tyrosine-O-(2-propen-1-yl) methyl ester onto silica (B1680970) gel. wiley.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline separation. researchgate.netwiley.com For instance, a mobile phase of hexane-ethanol has been shown to be effective for analyzing biological samples. wiley.com

Capillary Electrophoresis (CE): Capillary electrophoresis offers an alternative method for the chiral separation of albendazole sulfoxide enantiomers. This technique utilizes a chiral selector added to the background electrolyte to facilitate the separation. While common cyclodextrins have proven ineffective, the Pirkle-type chiral selector (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine ((R)-DNBPG) has been successfully used. nih.gov Separation is achieved within a borate (B1201080) background electrolyte at a pH of 9.0-9.5, with detection via UV absorbance. nih.gov Optimized conditions, including a pH of 9.25 and low operational temperatures, are crucial for achieving good enantiomeric resolution. nih.gov Proteins, such as albumin and glycoproteins, have also been explored as chiral selectors in CE for separating various drug enantiomers. nih.gov

The absolute configuration of the enantiomers has been determined as (+)-(R)-albendazole sulfoxide and (-)-(S)-albendazole sulfoxide using vibrational circular dichroism (VCD) in conjunction with theoretical calculations. nih.gov

Table 1: Methodologies for Enantiomeric Excess (ee) Quantification of Albendazole S-Oxide

| Analytical Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Electrolyte | Key Findings | Reference(s) |

|---|---|---|---|---|

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (n-hexane/alcohol) | Excellent resolution (Rs = 4.96) achieved. | nih.gov, up.pt |

| HPLC | (S)-N-(3,5-dinitrobenzoyl)tyrosine derivative on silica gel | Hexane-dioxane-ethanol (80:16:4 v/v/v) | Baseline resolution (Rs = 1.25) was achieved. | wiley.com |

| HPLC | Cellulose and Amylose-based CSPs | Normal, Reversed, and Polar Organic Modes | Enantioseparation was evaluated under various conditions to find the optimal method. | nih.gov, researchgate.net |

| Capillary Electrophoresis (CE) | (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine ((R)-DNBPG) | Borate buffer (pH 9.0-9.5) | Successful enantiomeric separation dependent on temperature and capillary dimensions. | nih.gov |

Stability and Degradation Product Analysis

Understanding the chemical stability of this compound is essential for defining its shelf-life and storage conditions. This involves subjecting the molecule to various stress conditions to identify potential degradation pathways and characterize the resulting products. sgs.com

Forced Degradation Studies and Stress Testing

Forced degradation, or stress testing, exposes the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing. As outlined by the International Council for Harmonisation (ICH) guidelines, these studies typically include the effects of hydrolysis (acidic and basic), oxidation, heat (thermolysis), and light (photolysis). sgs.come3s-conferences.org

The stability of this compound (ricobendazole) has been investigated under such stress conditions. One study found the compound to be stable against acid and basic hydrolysis as well as thermolysis, but susceptible to oxidation. researchgate.net Conversely, another investigation reported significant degradation under elevated temperatures (85°C) and across all hydrolysis and oxidative conditions. nih.gov The degradation kinetics in aqueous solution have been shown to follow pseudo-first-order kinetics, with a V-shaped pH-rate profile indicating maximum stability at a pH of approximately 4.8. nih.gov

Stress testing conditions applied in various studies include:

Acid Hydrolysis: Treatment with acids such as 0.1 N or 1 N HCl. e3s-conferences.orgajpaonline.com

Base Hydrolysis: Exposure to bases like 0.1 N or 1 N NaOH. e3s-conferences.orgajpaonline.com

Oxidation: Use of oxidizing agents like 3% or 5% hydrogen peroxide (H₂O₂). e3s-conferences.orgnih.govajpaonline.com The oxidation reaction can be catalyzed by the presence of certain metal ions, such as copper (Cu²⁺). nih.gov

Thermal Degradation: Heating the compound, for example, at 85°C for several days. nih.gov

Photolytic Degradation: Exposure to UV radiation. Studies indicate that the compound is relatively insensitive to daylight and UV radiation. nih.gov However, degradation using UV-C radiation in advanced oxidation processes has been shown to be effective. wiley.com

Table 2: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagent/Parameters | Observation | Reference(s) |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl | Significant degradation observed. | nih.gov, e3s-conferences.org |

| Base Hydrolysis | 1 N NaOH | Significant degradation observed. | nih.gov, e3s-conferences.org |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Significant degradation; identified as a primary degradation pathway. | researchgate.net, nih.gov, nih.gov |

| Thermal (Heat) | 85°C for 9 days | Significant degradation observed. | nih.gov |

| Photolysis | Daylight and UV Radiation | Generally found to be stable. | nih.gov |

| Aqueous Solution (pH) | pH range 2-12 | Maximum stability observed at pH 4.8. | nih.gov |

Identification of Degradation Pathways and Products

Forced degradation studies are instrumental in elucidating the degradation pathways and identifying the structure of degradation products. For this compound and its parent compound, albendazole, the primary degradation routes are oxidation and hydrolysis. nih.govnih.gov

The major degradation product resulting from oxidation is albendazole sulfone . nih.govnih.govinchem.orgijisrt.com This occurs through the further oxidation of the sulfoxide group on the this compound molecule. inchem.orgdrugbank.com Under oxidative stress, albendazole sulfone is consistently reported as the main impurity. nih.govnih.gov

Under hydrolytic conditions, particularly basic hydrolysis, the primary degradation product identified is ricobendazole amine (also referred to as albendazole-2-amino or albendazole amine). nih.govnih.govnih.gov This product is formed through the cleavage of the carbamate moiety of the molecule. inchem.orgresearchgate.net In some studies combining thermal and hydrolysis stress, ricobendazole amine was found to be the major impurity. nih.gov

The degradation of the parent compound, albendazole, follows similar pathways, first oxidizing to albendazole sulfoxide and then to albendazole sulfone, or undergoing hydrolysis to form an amine derivative. nih.govinchem.org

Table 3: Major Degradation Products of this compound

| Degradation Product | Chemical Name | Formation Condition(s) | Reference(s) |

|---|---|---|---|

| Albendazole sulfone | Methyl [5-(propylsulfonyl)-1H-benzimidazol-2-yl]carbamate | Oxidation (e.g., with H₂O₂) | nih.gov, nih.gov, nih.gov |

Mechanistic Biotransformation and Metabolic Fate of R Albendazole S Oxide

Enzymes Involved in Stereoselective Formation from Albendazole (B1665689)

The conversion of the prochiral albendazole to its chiral sulfoxide (B87167) metabolite is primarily mediated by two major enzyme systems in the liver: flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYPs). scielo.brscielo.brasm.org These enzyme systems exhibit distinct stereoselectivity, leading to the differential formation of the (R)- and (S)-enantiomers.

Flavin-containing monooxygenases are a key family of enzymes involved in the S-oxidation of albendazole. scielo.brwikipedia.orgnih.gov Studies have demonstrated that FMOs predominantly catalyze the formation of the pharmacologically active (+)-(R)-albendazole S-oxide. wikipedia.org In humans, FMO3 is believed to be the primary FMO isoform responsible for this stereoselective sulfoxidation. scielo.brasm.org The FMO-mediated reaction is highly enantioselective, favoring the production of the (+)-enantiomer in various species, including sheep and cattle. In fact, the FMO-mediated liver sulfoxidation of albendazole in these ruminants was found to be 100% enantioselective towards the production of (+)-albendazole S-oxide.

The cytochrome P450 superfamily of enzymes also plays a crucial role in the metabolism of albendazole, contributing to the formation of both sulfoxide enantiomers and other metabolites. scielo.brwikipedia.org Unlike FMOs, the stereoselectivity of CYPs in albendazole sulfoxidation is more varied and can lead to the formation of both (R)- and (S)-enantiomers.

In rats, the primary CYP isoforms involved in albendazole sulfoxidation are CYP2C6 and CYP2A1, which mainly produce the (–)-(S)-enantiomer. scielo.brwikipedia.org

Beyond sulfoxidation, certain CYP enzymes are responsible for other metabolic pathways of albendazole. For instance, CYP2J2 has been identified as the primary enzyme catalyzing the hydroxylation of albendazole to hydroxyalbendazole. nih.govwashington.edu CYP2C19 also contributes to this hydroxylation pathway, albeit to a lesser extent. nih.govwashington.edu

The table below summarizes the roles of different enzymes in the biotransformation of albendazole.

| Enzyme Family | Specific Enzyme | Species | Primary Metabolic Role | Product(s) |

| FMO | FMO3 | Human | Stereoselective S-oxidation | (+)-(R)-Albendazole S-oxide scielo.brasm.org |

| FMO | Sheep, Cattle | Highly stereoselective S-oxidation | (+)-(R)-Albendazole S-oxide | |

| CYP | CYP3A4 | Human | S-oxidation | (+)-(R)- and (–)-(S)-Albendazole S-oxide scielo.brscielo.brasm.orgwikipedia.orgnih.gov |

| CYP1A1/1A2 | Human | S-oxidation | (+)-(R)- and (–)-(S)-Albendazole S-oxide scielo.brwikipedia.orgasm.org | |

| CYP2C6, CYP2A1 | Rat | S-oxidation | Primarily (–)-(S)-Albendazole S-oxide scielo.brwikipedia.org | |

| CYP2J2 | Human | Hydroxylation | Hydroxyalbendazole nih.govwashington.edu | |

| CYP2C19 | Human | Hydroxylation | Hydroxyalbendazole nih.govwashington.edu |

Flavin-Containing Monooxygenases (FMOs)

Further Metabolism to Inactive Metabolites (e.g., Sulfone)

Following its formation, (R)-albendazole S-oxide can undergo further oxidation to form the inactive metabolite, albendazole sulfone. scielo.brwikipedia.orgnih.govdrugbank.com This conversion is primarily catalyzed by cytochrome P450 enzymes. wikipedia.orgnih.govresearchgate.net In humans, CYP3A4 is thought to be involved in this sulfonation process. wikipedia.org Studies in rats have also implicated CYP enzymes in the conversion of albendazole sulfoxide to the sulfone. scielo.br The formation of albendazole sulfone represents a detoxification pathway, as this metabolite lacks the anthelmintic activity of the sulfoxide form. scielo.brscielo.br

Enantioselective Metabolic Disposition in In Vitro Systems and Non-Human Models

The enantioselective metabolism of albendazole has been extensively studied in various in vitro systems and non-human animal models, revealing significant species-dependent differences.

In vitro studies using rat liver microsomes have shown that FMOs favor the formation of (+)-(R)-albendazole S-oxide, while CYPs, specifically CYP2C6 and/or CYP2A1, preferentially produce (–)-(S)-albendazole S-oxide. scielo.br In contrast, in vitro experiments with liver microsomes from sheep and cattle demonstrated that FMO-mediated sulfoxidation was highly enantioselective for the (+)-(R)-enantiomer, whereas CYPs were the main producers of the (–)-(S)-enantiomer.

The table below presents a summary of the enantioselective production of albendazole sulfoxide in liver microsomes from different species.

| Species | Enzyme System | Predominant Enantiomer Produced |

| Rat | FMO | (+)-(R)-Albendazole S-oxide scielo.br |

| CYP2C6/CYP2A1 | (–)-(S)-Albendazole S-oxide scielo.br | |

| Sheep | FMO | (+)-(R)-Albendazole S-oxide |

| CYP | (–)-(S)-Albendazole S-oxide | |

| Cattle | FMO | (+)-(R)-Albendazole S-oxide |

| CYP | (–)-(S)-Albendazole S-oxide | |

| Pig | FMO & CYP | Both enantiomers nih.gov |

In vivo studies in various animal models have also highlighted these species-specific differences in the enantioselective disposition of albendazole sulfoxide. For example, after administration of albendazole, the plasma concentration ratio of the (+)-enantiomer to the (–)-enantiomer varies significantly between species. wikipedia.org

Influence of Enzyme Induction and Inhibition on this compound Biotransformation

The activity of the enzymes responsible for albendazole metabolism can be altered by the co-administration of other drugs or substances, a phenomenon known as enzyme induction or inhibition. nih.govtaylorandfrancis.comlongdom.orgauckland.ac.nz This can have significant implications for the plasma concentrations and therapeutic efficacy of this compound.

Enzyme Induction: Enzyme induction is the process by which the activity of metabolic enzymes is increased. nih.govlongdom.org Some drugs, like certain antiepileptics (carbamazepine, phenytoin, phenobarbital), can induce the activity of CYP enzymes. wikipedia.org This can lead to a faster metabolism and elimination of this compound, resulting in lower plasma concentrations and potentially reduced efficacy. wikipedia.org Albendazole itself has been shown to induce its own metabolism, particularly the activity of CYP1A enzymes, in rats. researcher.life This auto-induction can lead to a decrease in the plasma levels of albendazole sulfoxide during long-term treatment. researchgate.net

Enzyme Inhibition: Enzyme inhibition occurs when a substance decreases the activity of a metabolic enzyme. nih.govtaylorandfrancis.comlongdom.org For example, the antacid cimetidine (B194882) inhibits CYP3A4, an enzyme involved in the breakdown of albendazole sulfoxide. wikipedia.org This inhibition leads to increased plasma concentrations and a longer half-life of albendazole sulfoxide. wikipedia.org Grapefruit juice is another known inhibitor of intestinal CYP enzymes and can affect the metabolism of albendazole. wikipedia.org Corticosteroids, such as dexamethasone, can also increase the plasma concentration of albendazole sulfoxide by inhibiting its elimination. wikipedia.org

The following table provides examples of substances that can modulate the biotransformation of this compound.

| Substance | Effect | Mechanism | Consequence |

| Carbamazepine, Phenytoin, Phenobarbital | Induction | Increases CYP enzyme activity | Decreased plasma concentration of this compound wikipedia.org |

| Cimetidine | Inhibition | Inhibits CYP3A4 | Increased plasma concentration and half-life of this compound wikipedia.org |

| Dexamethasone | Inhibition | Inhibits elimination of albendazole sulfoxide | Increased plasma concentration of this compound wikipedia.org |

| Grapefruit Juice | Inhibition | Inhibits intestinal CYP enzymes | Altered metabolism of albendazole wikipedia.org |

Unconventional Metabolic Pathways (e.g., Sulforeduction)

While the primary metabolic pathway for albendazole sulfoxide is oxidation to the sulfone, an unconventional reductive pathway known as sulforeduction has also been identified. This process involves the reduction of albendazole sulfoxide back to the parent compound, albendazole. veteriankey.comresearchgate.net

Molecular Mechanisms of Action and Target Interactions of R Albendazole S Oxide

Molecular Target Identification and Characterization

The primary mechanism of action for (R)-albendazole S-oxide involves the disruption of the parasite's cytoskeleton, with secondary effects on its energy metabolism. nih.govnih.gov

The principal molecular target of this compound is tubulin, a structural protein crucial for the formation of microtubules. nafdac.gov.ngresearchgate.net The compound exhibits a selective and high-affinity binding to the parasite's β-tubulin subunit. nih.govresearchgate.netnih.gov This interaction occurs specifically at the colchicine-binding site, which distinguishes it from other microtubule-targeting agents like taxanes. drugbank.comvulcanchem.com This binding is a key event that initiates the cascade of downstream effects leading to parasite death. drugbank.com The specificity for parasite β-tubulin over the host's equivalent contributes to the drug's selective toxicity. Mutations in the β-tubulin gene, particularly at specific amino acid positions (e.g., 167, 198, and 200), can alter the binding affinity of benzimidazoles and are a primary mechanism of resistance in some helminths like Haemonchus contortus. nih.govnih.gov

By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules. vulcanchem.comherts.ac.uknih.govbelagrogen.by Microtubules are dynamic structures essential for a variety of vital cellular functions in the parasite, including intracellular transport, maintenance of cell structure, cell division, and motility. drugbank.comresearchgate.net The disruption of microtubule assembly leads to a loss of cytoplasmic microtubules, causing degenerative changes in the parasite's intestinal and tegumental cells. nih.govherts.ac.ukresearchgate.net This structural damage impairs the parasite's ability to absorb nutrients, particularly glucose, from the host environment. The subsequent depletion of glycogen (B147801) reserves results in a severe energy deficit, immobilization, and ultimately, the death of the parasite. drugbank.comnih.govresearchgate.net

In addition to its primary action on tubulin, this compound has been shown to interact with other enzymes involved in the parasite's energy metabolism. wikipedia.orgnih.gov One such target is fumarate (B1241708) reductase, a key enzyme in the mitochondrial respiratory chain of many helminths, which is absent in most aerobic hosts. nafdac.gov.ngbelagrogen.byamgislifescience.com Inhibition of this helminth-specific enzyme disrupts the anaerobic generation of ATP via the Krebs cycle, further contributing to the parasite's energy depletion and death. wikipedia.orgnih.gov

| Target Molecule | Primary Effect of Interaction | Consequence for Parasite |

| β-Tubulin | Binds to the colchicine-sensitive site, inhibiting polymerization. nih.govdrugbank.comvulcanchem.com | Disruption of microtubule formation, leading to impaired glucose uptake, glycogen depletion, and structural damage. drugbank.comnih.govresearchgate.net |

| Fumarate Reductase | Inhibits enzyme activity in the mitochondrial respiratory chain. nih.govbelagrogen.byamgislifescience.com | Impaired anaerobic energy metabolism (ATP production), contributing to energy depletion and death. wikipedia.orgnih.gov |

Inhibition of Microtubule Polymerization Dynamics

Comparative Molecular Pharmacology of (R)- and (S)-Enantiomers

Albendazole (B1665689) sulfoxide (B87167) exists as two stereoisomers, the (+)-(R) and (–)-(S) enantiomers, due to a chiral center at the sulfur atom. researchgate.net Research has consistently demonstrated significant differences in the pharmacological activity and disposition of these two forms. nih.govresearchgate.net

In vitro studies have confirmed the stereospecific activity of the albendazole sulfoxide enantiomers against parasites. An investigation into the effects on Taenia solium cysts provided clear evidence of the superior efficacy of the (R)-enantiomer. nih.govnih.gov

In this study, key markers of parasite viability and damage were assessed following exposure to each enantiomer:

Alkaline Phosphatase (AP) Release: AP is an enzyme whose release can indicate drug-induced damage. (+)-(R)-albendazole S-oxide was significantly more effective at suppressing the release of AP from the parasite cysts in a dose- and time-dependent manner compared to the (–)-(S)-enantiomer. nih.gov

Antigen Release: Similarly, the release of parasite antigen, another indicator of damage, was more potently inhibited by the (+)-(R) form. nih.gov

These findings demonstrate that the majority of the anthelmintic activity of racemic albendazole sulfoxide resides in the (+)-(R) enantiomer. nih.govnih.gov

| Parameter | (+)-(R)-Albendazole S-Oxide | (–)-(S)-Albendazole S-Oxide |

| General Pharmacological Activity | Higher wikipedia.orgherts.ac.uk | Lower wikipedia.org |

| Concentration in Parasite Tissue | Higher wikipedia.org | Lower wikipedia.org |

| Effect on Taenia solium (in vitro) | Significantly more active in suppressing alkaline phosphatase and antigen release. nih.gov | Significantly less active. nih.gov |

Differential Binding Affinities and Molecular Interactions

Structure-Activity Relationship (SAR) Studies Related to Stereochemistry

The anthelmintic activity of albendazole is primarily attributed to its metabolite, albendazole sulfoxide (ABZSO), which is a chiral compound existing as two enantiomers: (+)-(R)-albendazole S-oxide and (–)-(S)-albendazole S-oxide. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been pivotal in demonstrating that the biological activity is not distributed equally between these two stereoisomers. The spatial arrangement of the sulfoxide group is a critical determinant of the molecule's interaction with its biological target.

Research has consistently shown that the anthelmintic effect of racemic albendazole sulfoxide resides almost entirely in the (+)-(R) enantiomer. nih.govnih.gov This stereoselectivity has been observed across different helminth species. For instance, in vitro studies on Taenia solium cysts, the causative agent of neurocysticercosis, revealed that (+)-(R)-ABZSO was significantly more potent than (–)-(S)-ABZSO. nih.govasm.org The greater activity of the (R)-enantiomer was demonstrated by its superior ability to suppress the release of alkaline phosphatase and parasite antigens in a dose-dependent manner. nih.govnih.gov

Similar findings were reported in an ex vivo model using larvae of the nematode Trichinella spiralis. bioone.org In this model, the viability of larvae was assessed after exposure to the racemic mixture and the individual enantiomers. At lower concentrations (0.1 µg/ml), only (+)-(R)-ABZSO produced a significant reduction in larval viability compared to controls, highlighting its superior potency. bioone.org The (S)-enantiomer showed significantly less activity at the same concentration. bioone.org These differences underscore that the specific three-dimensional structure of the (R)-enantiomer allows for a more effective interaction with parasitic proteins, such as tubulin. nih.govbioone.org The chiral sulfoxide group is therefore essential for the molecule's potency. acs.org

Table 1: Comparative Anthelmintic Activity of Albendazole Sulfoxide Enantiomers against Trichinella spiralis Larvae (ex vivo)

| Compound | Concentration (µg/ml) | Reduction in Larval Viability (%) |

|---|---|---|

| (+)-(R)-Albendazole S-oxide | 0.1 | 84.4% |

| (-)-(S)-Albendazole S-oxide | 0.1 | 30.1% (Not statistically significant) |

| Racemic Albendazole S-oxide | 0.1 | 69.3% |

| (+)-(R)-Albendazole S-oxide | 0.5 | 96.7% |

| (-)-(S)-Albendazole S-oxide | 0.5 | 89.2% |

| Racemic Albendazole S-oxide | 0.5 | 91.3% |

Data sourced from an ex vivo study on T. spiralis, demonstrating the significantly higher activity of the (+)-(R) enantiomer at lower concentrations. bioone.org

Computational and Molecular Modeling Studies

Computational chemistry and molecular modeling have provided significant insights into the interactions of this compound at the atomic level. These in silico methods, including ligand-protein docking, molecular dynamics, and quantum chemical calculations, complement experimental data to build a comprehensive model of the drug's mechanism of action. researchgate.netijpras.com

Ligand-Protein Docking and Dynamics

The primary molecular target of benzimidazoles, including this compound, is β-tubulin. drugbank.com These drugs inhibit the polymerization of tubulin into microtubules, which are essential for cellular functions like glucose transport and cell division in parasites. drugbank.comwikipedia.org

Ligand-Protein Docking: Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand to its protein target. ijpras.com Studies have shown that albendazole and its metabolites bind to the colchicine-sensitive site of β-tubulin. drugbank.com Docking analyses of related benzimidazoles with tubulin models have identified key interactions. mdpi.com For example, hydrogen bonds with amino acid residues such as Glu198 and Cys236 in β-tubulin appear to be crucial for stabilizing the ligand in the binding pocket. mdpi.com While many studies focus on the parent drug albendazole or the racemic metabolite, the principles apply to the active (R)-enantiomer. Docking studies have also been used to explore the potential of ricobendazole (racemic albendazole S-oxide) and other benzimidazoles as inhibitors for other proteins, such as the VEGFR-2 receptor and hexokinase II, in the context of drug repurposing. nih.govamazonaws.com

Table 2: Summary of Selected Molecular Docking Results for Albendazole and Ricobendazole

| Ligand | Protein Target | Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Albendazole | VEGFR-2 | -7.91 | Asp1046 nih.gov |

| Ricobendazole | VEGFR-2 | -7.90 | Not specified nih.gov |

| Albendazole | Hexokinase II | -6.1 | Arg470 amazonaws.com |

| Albendazole | β-tubulin | Not specified | Glu198, Cys236 mdpi.com |

This table summarizes binding energies and key interactions from various in silico docking studies. Note: Ricobendazole is the racemic mixture of (R)- and (S)-albendazole S-oxide.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of the interactions over time. frontiersin.org MD simulations of benzimidazole-tubulin complexes, run for durations such as 100 nanoseconds, have been used to confirm the stability of the binding pose predicted by docking. mdpi.com These simulations can reveal how the ligand and protein adjust their conformations to achieve an optimal fit and can calculate binding free energies, such as through the Molecular-Mechanics–Poisson–Boltzmann Surface Area (MM/PBSA) method, to better quantify the affinity. mdpi.comnih.gov

Quantum Chemical Calculations for Molecular Interactions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule, which govern its reactivity and intermolecular interactions. researchgate.netnrel.gov

Studies on ricobendazole using DFT methods (e.g., B3LYP/6-311++G(d,p)) have provided detailed information on its structural and electronic characteristics. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.netwikipedia.org Analysis of these orbitals helps to predict how the molecule will interact with its biological target. researchgate.net

Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface of the molecule. researchgate.net This visualization identifies regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). For this compound, the MEP would highlight the electronegative oxygen atoms of the sulfoxide and carbamate (B1207046) groups as likely sites for hydrogen bonding with receptor proteins. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electrons between filled (donor) and empty (acceptor) orbitals within the molecule. researchgate.net This provides insight into intramolecular charge transfer and the stability conferred by hyperconjugative interactions, helping to explain the molecule's preferred conformation and electronic distribution. researchgate.net

These computational approaches provide a powerful framework for understanding the molecular basis of this compound's activity, rationalizing the experimental SAR data, and guiding the design of future anthelmintic agents.

Table of Mentioned Chemical Compounds

Future Research Directions for R Albendazole S Oxide

Development of Novel Enantioselective Synthesis Methods

The development of efficient and scalable methods for the enantioselective synthesis of (R)-albendazole S-oxide, also known as ricobendazole, is a critical area of future research. While methods for the preparative chiral separation of albendazole (B1665689) sulfoxide (B87167) enantiomers exist, the focus is shifting towards more direct and economical synthetic routes. daneshyari.comscielo.br

Current research has explored both biocatalytic and chemical approaches. Fungi such as Nigrospora sphaerica, Papulaspora immera Hotson, and Mucor rouxii have demonstrated the ability to perform asymmetric sulfoxidation of albendazole, with M. rouxii showing high enantioselectivity towards the (+)-(R)-enantiomer. scielo.br This highlights the potential of using whole-cell biotransformations as a green and efficient alternative to conventional chemical synthesis. scielo.br Future work in this area could involve screening a wider diversity of microorganisms or employing genetic engineering to enhance the enantioselectivity and yield of desired fungal strains.

From a chemical synthesis perspective, enantioselective oxidation of the prochiral sulfide (B99878), albendazole, is the most direct strategy. scielo.bracs.org Advances in asymmetric oxidation techniques are being pursued to optimize the production of the (R)-enantiomer. vulcanchem.com This includes the development of novel chiral catalysts and oxidation systems that can achieve high enantiomeric excess under mild and environmentally friendly conditions. Challenges remain in preventing over-oxidation to the inactive sulfone and minimizing the formation of byproducts. researchgate.net Future research will likely focus on designing highly selective catalysts and optimizing reaction conditions to improve yield, purity, and cost-effectiveness for large-scale production.

Elucidation of Species-Specific Enantioselective Biotransformation Pathways

The biotransformation of albendazole to its active sulfoxide metabolite is highly enantioselective and varies significantly across different animal species. researchgate.net Understanding the specific enzymes and metabolic pathways responsible for this species-dependent enantioselectivity is a key area for future investigation.

In ruminants like sheep and cattle, both the flavin-monooxygenase (FMO) and cytochrome P450 (CYP450) systems are involved in the enantioselective biotransformation of albendazole. researchgate.net Specifically, FMO-mediated sulfoxidation in the liver is highly enantioselective, producing almost exclusively the (+)-(R)-albendazole S-oxide. Conversely, CYP450 enzymes are primarily responsible for the formation of the (-)-(S)-enantiomer. In humans, CYP3A4 is a major contributor to albendazole sulfoxidation, while CYP2J2 is also involved in its metabolism. nih.govwikipedia.orgasm.org

Future research should aim to:

Identify the specific FMO and CYP450 isoforms involved in albendazole metabolism in a wider range of species.

Investigate the genetic polymorphisms in these enzymes that may contribute to inter-individual and inter-species variability in metabolite profiles. vulcanchem.com

Explore the role of extrahepatic tissues, such as the lungs and small intestine, in the enantioselective metabolism of albendazole.

A deeper understanding of these biotransformation pathways will be crucial for optimizing therapeutic regimens and predicting drug efficacy and potential toxicity in different species.

Comprehensive Characterization of Molecular Interaction Networks

The therapeutic efficacy of this compound is dictated by its interactions with molecular targets within the parasite and its distribution throughout the host. A comprehensive characterization of these molecular interaction networks is a vital area for future research.

The primary mechanism of action involves the binding of albendazole S-oxide to β-tubulin in parasitic cells, which inhibits microtubule polymerization. vulcanchem.com This disruption of the cytoskeleton interferes with essential cellular processes like glucose uptake and leads to the parasite's death. vulcanchem.com While the binding site is known to be at the colchicine-sensitive site, the precise molecular interactions and the reasons for the higher pharmacological activity of the (R)-enantiomer compared to the (S)-enantiomer are not fully elucidated. vulcanchem.comwikipedia.org

Future research should focus on:

High-resolution structural studies (e.g., X-ray crystallography, cryo-electron microscopy) of this compound in complex with parasitic β-tubulin to visualize the precise binding interactions.

Computational modeling and docking studies to compare the binding affinities and modes of the (R)- and (S)-enantiomers, providing insights into the basis of enantioselectivity at the target level. plos.org

Understanding the factors that govern the distribution of this compound to target tissues, including its ability to cross the blood-brain barrier to treat neurocysticercosis. nih.govwikipedia.org

Advanced Analytical Methodologies for Complex Biological Matrices

The accurate quantification of this compound and its parent compound and other metabolites in complex biological matrices like plasma, cerebrospinal fluid (CSF), and tissues is fundamental for pharmacokinetic, metabolic, and clinical studies. nih.govekb.eg While various high-performance liquid chromatography (HPLC) methods have been developed, there is a continuous need for more advanced and efficient analytical methodologies. ekb.egnih.govmdpi.com

Current methods often rely on chiral stationary phases (CSPs), such as polysaccharide-based columns like Chiralpak AD, to separate the enantiomers of albendazole sulfoxide. daneshyari.comnih.govresearchgate.netnih.gov These methods can be coupled with fluorescence or mass spectrometry (MS) detection for enhanced sensitivity and selectivity. nih.govnih.gov Supercritical fluid chromatography (SFC) has also been explored as a viable technique for chiral separation. nih.govresearchgate.net

Future research in this area should focus on:

Developing and validating ultra-high-performance liquid chromatography (UHPLC) and UHPLC-MS/MS methods for faster and more sensitive simultaneous quantification of albendazole and its multiple metabolites, including the enantiomers of the sulfoxide. nih.govresearchgate.net

Exploring novel chiral stationary phases and chromatographic conditions to improve resolution and reduce analysis time. researchgate.netnih.gov

Developing more efficient sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to handle complex biological matrices and improve recovery. mdpi.comnih.govresearchgate.net

Investigating the use of deuterated internal standards to enhance the precision and accuracy of quantification in pharmacokinetic studies. 52.86.42

Developing methods for non-invasive or minimally invasive sampling, such as in saliva, to facilitate therapeutic drug monitoring. 52.86.42

These advancements will provide more robust and reliable data, which is essential for a deeper understanding of the pharmacology of this compound.

Interactive Data Table: Analytical Methods for Albendazole and its Metabolites

| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Chiralpak AD | n-hexane/isopropanol/ethanol (B145695) | Fluorescence | Determination of albendazole metabolites in CSF and plasma | nih.gov |

| Capillary Electrophoresis | Fused-silica capillary with (R)-DNBPG chiral selector | Borate (B1201080) buffer (pH 9.0-9.5) | UV (295 nm) | Separation of albendazole sulfoxide enantiomers in human plasma | nih.gov |

| HPLC | Chiralpak AD | Methanol (B129727) | - | Preparative separation of albendazole sulfoxide enantiomers | daneshyari.com |

| Supercritical Fluid Chromatography (SFC) | Chiralpak AD, Chiralcel OD | CO2 with alcohol modifiers | - | Enantioseparation of albendazole sulfoxide | nih.gov |

| HPLC | C18 and C18 Luna columns | Acetonitrile (B52724)/water and Acetonitrile/methanol/phosphate buffer | UV (225 nm and 290 nm) | Simultaneous determination of albendazole and its metabolites in rat plasma | ekb.eg |

| LC-MS/MS | Hypurity C18 | Acetonitrile/Ammonium (B1175870) acetate (B1210297) | MS/MS | Simultaneous determination of albendazole and albendazole sulfoxide in human plasma | nih.gov |

| UPLC | ACQUITY UPLC BEH C18 | Acetonitrile/formic acid/triethylamine | Fluorescence | Simultaneous determination of albendazole and its metabolites in muscle tissue | researchgate.net |

Q & A

Q. 1.1. What analytical methods are recommended for identifying and characterizing (R)-albendazole S-oxide in experimental samples?

To confirm the identity and purity of this compound, researchers should use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or nuclear magnetic resonance (NMR) spectroscopy. Chiral separation techniques, such as chiral HPLC columns , are critical for distinguishing the (R)-enantiomer from its (S)-counterpart due to stereospecific biological activity . For rapid screening, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has been validated for sulfur-containing compounds, enabling real-time analysis without extensive sample preparation .

Q. 1.2. How does the metabolic pathway of albendazole to this compound influence experimental design in pharmacokinetic studies?

Albendazole is oxidized to this compound via hepatic cytochrome P450 enzymes (e.g., CYP3A4) and flavin-containing monooxygenases. Researchers must account for interindividual variability in enzyme activity by incorporating in vitro microsomal assays or hepatocyte models to simulate metabolic conversion rates. Quantification of the (R)-enantiomer requires enantioselective chromatography to avoid confounding pharmacokinetic data with inactive stereoisomers .

Q. 1.3. What are the key stability considerations for storing this compound in laboratory settings?

this compound degrades under light, heat, and acidic/basic conditions. Storage should follow -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis. Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity) and monitor degradation products via LC-MS to establish shelf-life .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictory data on the pharmacokinetic behavior of this compound across species?

Discrepancies in bioavailability and clearance rates often arise from species-specific differences in CYP450 isoform expression or enterohepatic recirculation . To address this, use compartmental pharmacokinetic modeling paired with enzyme kinetic profiling (e.g., recombinant CYP3A4 assays). Cross-species comparisons should validate findings using in vivo tracer studies with isotopic labeling (e.g., ¹⁴C) .

Q. 2.2. What methodological strategies are effective for validating analytical assays quantifying this compound in complex matrices (e.g., plasma, tissue)?

Validation must adhere to ICH Q2(R1) guidelines , including:

- Linearity : Test over 50–150% of the expected concentration range.

- Accuracy/Precision : Spike recovery experiments with ≤15% coefficient of variation.

- Matrix Effects : Compare calibration curves in buffer vs. biological matrices.

Techniques like solid-phase extraction (SPE) or protein precipitation reduce interference, while tandem mass spectrometry (MS/MS) enhances specificity .

Q. 2.3. How does the stereochemical configuration of this compound impact its anthelmintic efficacy and toxicity profile?

The (R)-enantiomer exhibits higher tubulin-binding affinity compared to the (S)-form, correlating with enhanced antiparasitic activity. To evaluate stereospecific toxicity, use in vitro cytotoxicity assays (e.g., human hepatocyte lines) and molecular docking simulations to assess interactions with off-target proteins. Dose-response studies in parasite models (e.g., Haemonchus contortus) should employ enantiomerically pure formulations .

Q. 2.4. What experimental approaches are suitable for investigating synergistic effects between this compound and other antiparasitic agents?

Combine fractional inhibitory concentration (FIC) index calculations with isobologram analysis to quantify synergy. For mechanistic insights, perform transcriptomic profiling (RNA-seq) on parasites exposed to combination therapy. In silico pharmacodynamic modeling can predict optimal dosing regimens to minimize resistance development .

Q. 2.5. How can researchers address challenges in synthesizing high-purity this compound for preclinical studies?

Opt for asymmetric oxidation using chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic resolution with Cunninghamella elegans cultures. Monitor enantiomeric excess via polarimetry or chiral GC-MS . Purification via preparative HPLC with cellulose-based columns ensures ≥98% purity .

Methodological Tables

Q. Table 1. Key Stability Parameters for this compound

| Condition | Degradation Pathway | Analytical Monitoring Method |

|---|---|---|

| Light (UV exposure) | Photo-oxidation | LC-UV/Vis |

| pH <3 or >9 | Hydrolysis to sulfone/metabolites | NMR, MS/MS |

| High humidity | Hydration of sulfoxide group | Karl Fischer titration |

Q. Table 2. Validation Parameters for LC-MS/MS Assays

| Parameter | Acceptance Criteria |

|---|---|

| LOD | ≤0.1 ng/mL |

| LOQ | ≤0.5 ng/mL |

| Intraday precision | RSD ≤10% |

| Interday accuracy | 85–115% recovery |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.